(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate
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Overview
Description
(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical reactivity of benzothiazole derivatives has been a subject of interest for organic chemists due to their potential in synthesizing complex molecules. Benati et al. (1992) explored the thermal reactions of diphenyl disulfide with alkynes, leading to the formation of benzothiophenes, a class of compounds closely related to benzothiazoles. This synthetic route provides a useful method for the construction of benzothiazole analogs, highlighting the versatility of these compounds in organic synthesis (Benati, Montevecchi, & Spagnolo, 1992).
Environmental Applications
Benzothiazole derivatives also find applications in environmental science, particularly in the development of novel non-radical oxidation processes. Zhou et al. (2015) demonstrated that benzoquinone could activate peroxymonosulfate for the efficient degradation of sulfamethoxazole, a commonly detected antibiotic in the environment. This process, which does not produce traditional radicals, suggests benzothiazoles' role in environmental remediation technologies (Zhou et al., 2015).
Material Science Applications
In the field of materials science, benzothiazole compounds contribute to the development of new materials with unique properties. For instance, Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibits tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound's multifluorescence emissions make it suitable for sensitive physiological pH sensing, demonstrating benzothiazoles' potential in creating advanced fluorescent materials (Li et al., 2018).
Corrosion Inhibition
Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solution, revealing that these compounds provide excellent protection against corrosion. The study underscores benzothiazoles' significance in industrial applications where corrosion resistance is crucial (Hu et al., 2016).
Antimicrobial Applications
Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of benzothiazole compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity, suggesting that they may target the dpre1 enzyme in mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth and replication of mycobacterium tuberculosis .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-3-13-23(14-4-2)29(25,26)17-11-9-16(10-12-17)21(24)27-15-20-22-18-7-5-6-8-19(18)28-20/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZMAHQPQVLVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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